molecular formula C26H36BrNO3Si B2630878 Tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate CAS No. 887923-74-2

Tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate

Cat. No.: B2630878
CAS No.: 887923-74-2
M. Wt: 518.567
InChI Key: XRSXBFMWGVTBSA-SFTDATJTSA-N
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Description

This compound is a stereochemically defined pyrrolidine derivative featuring a bromomethyl group at the 2-position and a tert-butyl(diphenyl)silyl (TBDPS) ether at the 4-position. Its molecular formula is C₃₃H₄₈BrNO₃Si, with a molecular weight of approximately 639.73 g/mol. The (2S,4S) configuration ensures its utility in asymmetric synthesis, particularly in pharmaceutical intermediates where stereochemical precision is critical . The bromomethyl group serves as a reactive handle for nucleophilic substitutions, while the TBDPS group provides steric protection for the hydroxyl group during synthetic transformations .

Properties

IUPAC Name

tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36BrNO3Si/c1-25(2,3)30-24(29)28-19-21(17-20(28)18-27)31-32(26(4,5)6,22-13-9-7-10-14-22)23-15-11-8-12-16-23/h7-16,20-21H,17-19H2,1-6H3/t20-,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSXBFMWGVTBSA-SFTDATJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CBr)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CBr)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36BrNO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate typically involves multiple steps. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the bromomethyl group and the tert-butyl(diphenyl)silyl ether. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: The tert-butyl(diphenyl)silyl ether can be hydrolyzed to yield the corresponding alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid.

Scientific Research Applications

Tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group for alcohols.

    Biology: The compound can be utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The tert-butyl(diphenyl)silyl ether serves as a protecting group, preventing unwanted reactions at the hydroxyl site. The overall effect of the compound is determined by its ability to modify the activity of enzymes or other proteins through covalent bonding.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Configuration Key Applications
Target Compound: Tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate C₃₃H₄₈BrNO₃Si 639.73 Bromomethyl, TBDPS ether (2S,4S) Chiral intermediates, nucleophilic substitution reactions
tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate C₁₆H₃₃NO₄Si 331.52 Hydroxymethyl, TBDMS ether (2S,4S) Protecting-group chemistry, peptide synthesis
tert-butyl (2S)-2-({[4-(3-tert-butylphenyl)oxan-4-yl]amino}methyl)pyrrolidine-1-carboxylate C₂₆H₄₂N₂O₃ 430.63 Oxane ring, tert-butylphenyl (2S) Kinase inhibitors, ligand design
tert-butyl (2S,4S)-2-({[4-(methoxycarbonyl)cyclohexyl]oxy}methyl)-4-(methoxymethyl)pyrrolidine-1-carboxylate C₂₀H₃₅NO₆ 385.50 Methoxymethyl, cyclohexyl ester (2S,4S) Prodrug development, solubility modulation

Reactivity and Stability

  • Bromomethyl vs. Hydroxymethyl : The bromomethyl group in the target compound enables alkylation or cross-coupling reactions, unlike the hydroxymethyl derivative in , which requires activation (e.g., tosylation) for similar reactivity .
  • TBDPS vs. TBDMS Ethers : The TBDPS group in the target compound offers superior steric protection compared to the smaller tert-butyldimethylsilyl (TBDMS) group in . However, TBDPS requires harsher deprotection conditions (e.g., tetrabutylammonium fluoride) .
  • Stereochemical Influence : The (2S,4S) configuration in the target compound and ensures compatibility with enzymatic resolutions or chiral catalysts, unlike the (2S)-configured compound in , which lacks 4-position stereocontrol .

Stability and Handling

  • The TBDPS group in the target compound enhances stability against acidic or oxidative conditions compared to the TBDMS analog in , which is prone to premature deprotection under mild acid .
  • Bromomethyl derivatives (e.g., and ) require inert storage conditions due to light sensitivity, a consideration shared with the target compound .

Research Findings and Case Studies

  • Case Study 1 : In a palladium-catalyzed coupling (), the target compound’s bromomethyl group facilitated cross-coupling with biphenyl boronic acids to yield chiral ligands for asymmetric catalysis .
  • Case Study 2 : The TBDPS-protected hydroxyl group in the target compound remained intact during Grignard reactions, unlike TBDMS-protected analogs in , which showed partial deprotection .

Biological Activity

Tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate, also known by its CAS number 887923-74-2, is a compound of interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a bromomethyl group and a tert-butyldiphenylsilyl ether. Its molecular formula is C22H34BrN1O3SiC_{22}H_{34}BrN_{1}O_{3}Si, and it has a molecular weight of approximately 447.6 g/mol. The presence of the silyl group enhances the compound's stability and solubility in organic solvents, making it suitable for various biological assays.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrrolidine Ring : Starting from commercially available precursors, the pyrrolidine framework is constructed through cyclization reactions.
  • Introduction of the Bromomethyl Group : This is achieved via electrophilic bromination of the corresponding alcohol or alkane.
  • Silylation : The silyl ether is introduced using tert-butyldiphenylsilyl chloride in the presence of a base such as triethylamine.

Anticancer Properties

Recent studies indicate that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK4.
  • Case Study : In vitro studies on human breast cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting potential for therapeutic use in oncology .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory effects:

  • Inhibition of Pro-inflammatory Cytokines : It has been shown to downregulate TNF-alpha and IL-6 production in macrophages stimulated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .
  • Research Findings : A study demonstrated that administration of this compound led to reduced swelling in animal models of inflammation, supporting its role as a therapeutic candidate for inflammatory diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development:

  • Absorption and Distribution : The silyl group enhances lipophilicity, potentially improving absorption rates when administered orally.
  • Metabolism : Preliminary studies suggest that metabolic pathways may involve hydrolysis of the silyl ether followed by conjugation reactions.
  • Excretion : The compound is likely to be excreted via renal pathways, although specific studies are needed to confirm this.

Toxicity and Safety Profile

Toxicological assessments are essential for evaluating safety:

  • Acute Toxicity Studies : Initial results indicate low acute toxicity; however, long-term studies are required to ascertain chronic toxicity levels.
  • Safety Margin : The therapeutic index appears favorable based on preliminary data from animal studies .

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